molecular formula C13H19ClN2O3S B13733781 3-(((Aminoiminomethyl)thio)methyl)-4-ethoxybenzeneacetic acid methyl ester monohydrochloride CAS No. 42024-62-4

3-(((Aminoiminomethyl)thio)methyl)-4-ethoxybenzeneacetic acid methyl ester monohydrochloride

Cat. No.: B13733781
CAS No.: 42024-62-4
M. Wt: 318.82 g/mol
InChI Key: MNSYGTRIMGWWEG-UHFFFAOYSA-N
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Description

3-(((Aminoiminomethyl)thio)methyl)-4-ethoxybenzeneacetic acid methyl ester monohydrochloride is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique structure, which includes an aminoiminomethylthio group, an ethoxybenzene ring, and an acetic acid methyl ester moiety. The monohydrochloride form indicates the presence of a single hydrochloride ion associated with the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Aminoiminomethyl)thio)methyl)-4-ethoxybenzeneacetic acid methyl ester monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include the formation of the aminoiminomethylthio group, the introduction of the ethoxybenzene ring, and the esterification of the acetic acid moiety. Common reagents used in these reactions include thiourea, ethyl bromoacetate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(((Aminoiminomethyl)thio)methyl)-4-ethoxybenzeneacetic acid methyl ester monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoiminomethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure efficient and selective transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

3-(((Aminoiminomethyl)thio)methyl)-4-ethoxybenzeneacetic acid methyl ester monohydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(((Aminoiminomethyl)thio)methyl)-4-ethoxybenzeneacetic acid methyl ester monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(((Aminoiminomethyl)thio)methyl)-4-ethoxybenzeneacetic acid methyl ester monohydrochloride include:

  • 3-(((Aminoiminomethyl)thio)methyl)-4-butoxybenzeneacetic acid methyl ester monohydrochloride
  • 3-(((Aminoiminomethyl)thio)methyl)-4-propoxybenzeneacetic acid methyl ester monohydrochloride

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the ethoxybenzene ring and the acetic acid methyl ester moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

42024-62-4

Molecular Formula

C13H19ClN2O3S

Molecular Weight

318.82 g/mol

IUPAC Name

[amino-[[2-ethoxy-5-(2-methoxy-2-oxoethyl)phenyl]methylsulfanyl]methylidene]azanium;chloride

InChI

InChI=1S/C13H18N2O3S.ClH/c1-3-18-11-5-4-9(7-12(16)17-2)6-10(11)8-19-13(14)15;/h4-6H,3,7-8H2,1-2H3,(H3,14,15);1H

InChI Key

MNSYGTRIMGWWEG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)OC)CSC(=[NH2+])N.[Cl-]

Origin of Product

United States

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